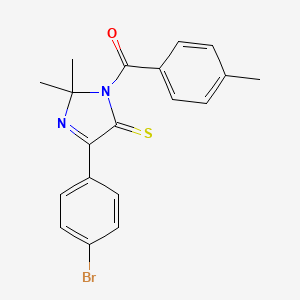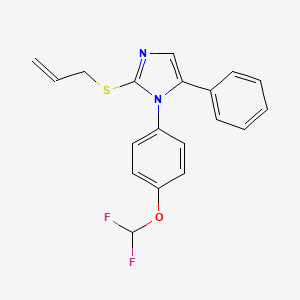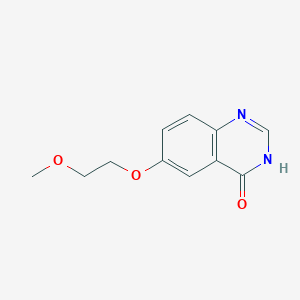![molecular formula C14H15ClFNO B2878146 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2175508-07-1](/img/structure/B2878146.png)
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one, also known as CFP or Chlorofluoropropiophenone, is a chemical compound that has been widely used in scientific research for its unique properties. CFP belongs to the class of arylalkenylketones and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is known to bind to the active site of various proteins and enzymes, thereby inhibiting their activity. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This compound has also been found to interact with voltage-gated ion channels, thereby affecting the flow of ions across the cell membrane.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This compound has also been found to affect the activity of voltage-gated ion channels, leading to changes in the electrical properties of cells.
Advantages and Limitations for Lab Experiments
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several advantages as a research tool. It is a potent inhibitor of various enzymes and proteins, making it a useful tool for studying their mechanisms of action. This compound is also relatively stable and easy to handle, making it a popular choice for research labs. However, this compound has some limitations as well. It is toxic and can be hazardous if not handled properly. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one. One area of interest is the development of new inhibitors of acetylcholinesterase that are more potent and selective than this compound. Another area of interest is the study of the effects of this compound on the nervous system, particularly its role in the transmission of nerve impulses. Additionally, this compound could be used as a tool to study the role of ion channels in various diseases, such as epilepsy and Alzheimer's disease.
Synthesis Methods
The synthesis of 1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with propiophenone to yield this compound. The synthesis of this compound is a complex process and requires careful handling of the reactants.
Scientific Research Applications
1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has been extensively used in scientific research as a tool to study the mechanisms of action of various biological processes. It has been used as a probe to study the binding sites of proteins and enzymes, as well as to investigate the effects of various drugs on these binding sites. This compound has also been used to study the role of ion channels in the transmission of nerve impulses.
properties
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c1-2-14(18)17-8-4-5-10(17)9-11-12(15)6-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNRTPPLFKMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


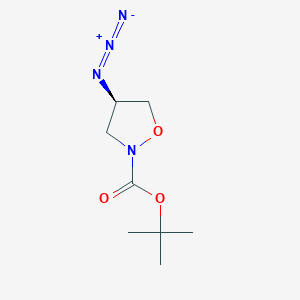
![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

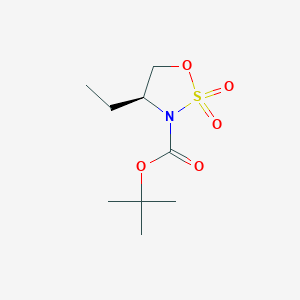
![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)
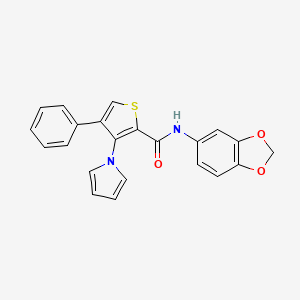
![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)

